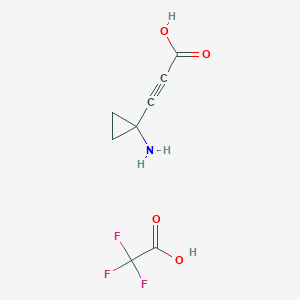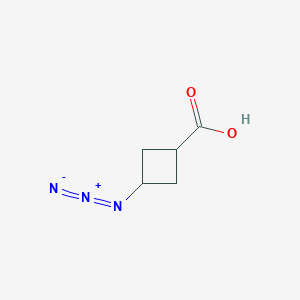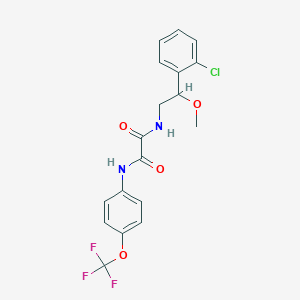![molecular formula C17H12BrN5S B2708154 3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894058-77-6](/img/structure/B2708154.png)
3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic compound . It is part of the 1,2,4-triazolo[4,3-b]pyridazine class of compounds . The molecular formula of this compound is C12H9BrN4S .
Molecular Structure Analysis
The molecular structure of this compound includes a bromophenyl group, a methylsulfanyl group, and a pyridinyl group attached to a 1,2,4-triazolo[4,3-b]pyridazine core .Physical And Chemical Properties Analysis
The molecular formula of this compound is C12H9BrN4S, and it has an average mass of 321.196 Da and a monoisotopic mass of 319.973114 Da .Applications De Recherche Scientifique
Cardiovascular Research
1,2,4-triazolo[1,5-a]pyrimidines, related to the core structure of the specified compound, have shown potential as cardiovascular agents. They exhibit coronary vasodilating and antihypertensive activities, making them significant in cardiovascular research (Sato et al., 1980).
Antimicrobial Applications
Compounds with triazolo[4,3-a]pyridine structures have been evaluated for their antimicrobial properties. They have shown promising results as potent antimicrobial agents, which highlights their potential in combating bacterial and fungal infections (Prakash et al., 2011).
Structural and Chemical Analysis
Triazolo[4,3-b]pyridazine derivatives have been synthesized and characterized, revealing significant biological properties like anti-tumor and anti-inflammatory activity. Detailed structural analysis using techniques like NMR, IR, mass spectral studies, and X-ray diffraction has been conducted to understand their properties (Sallam et al., 2021).
Antiasthmatic Research
Triazolo[1,5-c]pyrimidines, structurally related to the mentioned compound, have shown effectiveness as mediator release inhibitors, indicating their potential use in antiasthmatic therapy (Medwid et al., 1990).
Anti-Diabetic Drug Development
Triazolo-pyridazine derivatives have been explored for their potential as anti-diabetic drugs. Their effectiveness in inhibiting Dipeptidyl peptidase-4 (DPP-4) and insulinotropic activities highlights their significance in diabetes research (Bindu et al., 2019).
Antiviral Research
Triazolo[4,3-b]pyridazine derivatives have been tested for their antiviral activities, specifically against hepatitis A virus (HAV). This points to their potential application in antiviral drug development (Shamroukh & Ali, 2008).
Anxiolytic Drug Synthesis
Research into 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines has revealed their potential as anxiolytic drugs. They have shown efficacy in tests predicting anxiolytic activity, offering a new perspective in anxiolytic drug development (Albright et al., 1981).
Mécanisme D'action
Mode of action
Triazolopyridazines often work by binding to their target proteins and modulating their activity .
Biochemical pathways
Without specific information on “3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine”, it’s difficult to say which biochemical pathways it affects. Triazolopyridazines can be involved in a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties can vary widely among different compounds and are influenced by factors such as the compound’s chemical structure and the patient’s physiology .
Result of action
The effects would depend on the compound’s specific targets and mode of action .
Propriétés
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5S/c18-14-5-3-12(4-6-14)11-24-17-21-20-16-8-7-15(22-23(16)17)13-2-1-9-19-10-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCQYXVYFXFEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)Br)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(3,4-Dimethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2708071.png)


![1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2708075.png)
![2-ethoxy-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2708076.png)
![2-Chloro-1-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]ethanone](/img/structure/B2708077.png)
![ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2708079.png)


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide](/img/structure/B2708085.png)



![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2708091.png)
